molecular formula C18H18FN3O4S B14996844 6-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-3-methyl-3H-benzooxazol-2-one

6-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-3-methyl-3H-benzooxazol-2-one

Cat. No.: B14996844
M. Wt: 391.4 g/mol
InChI Key: XNUQVYSAXSWXBB-UHFFFAOYSA-N
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Description

6-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-3-methyl-3H-benzooxazol-2-one is a complex organic compound that features a benzooxazole core, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-3-methyl-3H-benzooxazol-2-one typically involves multiple steps, starting with the preparation of the benzooxazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, often using sulfonyl chlorides as intermediates.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-3-methyl-3H-benzooxazol-2-one can undergo various chemical reactions, including:

  • Oxidation

Properties

Molecular Formula

C18H18FN3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C18H18FN3O4S/c1-20-16-7-6-15(12-17(16)26-18(20)23)27(24,25)22-10-8-21(9-11-22)14-4-2-13(19)3-5-14/h2-7,12H,8-11H2,1H3

InChI Key

XNUQVYSAXSWXBB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F)OC1=O

Origin of Product

United States

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